

# A Comparative Analysis of the Safety Profiles of Brivanib Alaninate and Regorafenib

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Brivanib Alaninate*

Cat. No.: *B612237*

[Get Quote](#)

This guide provides a detailed comparison of the safety profiles of two oral multi-kinase inhibitors, **Brivanib Alaninate** and Regorafenib. Developed for researchers, scientists, and drug development professionals, this document synthesizes clinical trial data to offer an objective overview of the adverse events associated with each compound.

**Brivanib Alaninate**, an investigational drug whose development is no longer active, is a selective dual inhibitor of vascular endothelial growth factor receptor (VEGFR) and fibroblast growth factor receptor (FGFR).[1][2] Regorafenib, an approved therapeutic agent, targets a broader spectrum of kinases involved in angiogenesis, oncogenesis, and the tumor microenvironment, including VEGFRs, TIE2, PDGFR- $\beta$ , and FGFR.[3][4] Understanding the distinct safety profiles of these agents is crucial for the continued development of targeted cancer therapies.

## Mechanism of Action and Associated Signaling Pathways

The differing kinase inhibition profiles of **Brivanib Alaninate** and Regorafenib are foundational to their distinct safety and efficacy characteristics.

**Brivanib Alaninate** primarily targets VEGFR and FGFR signaling.[1][2] By inhibiting these pathways, it aims to disrupt tumor angiogenesis and cell proliferation.[1]







[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Brivanib alaninate - Wikipedia [en.wikipedia.org]
- 2. massivebio.com [massivebio.com]
- 3. Regorafenib - NCI [dctd.cancer.gov]
- 4. The Role of Regorafenib in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Analysis of the Safety Profiles of Brivanib Alaninate and Regorafenib]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612237#comparing-the-safety-profiles-of-brivanib-alaninate-and-regorafenib]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)